(3S)-1-Nonen-3-ol (3S)-1-Nonen-3-ol
Brand Name: Vulcanchem
CAS No.: 123878-29-5
VCID: VC13836249
InChI: InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m1/s1
SMILES: CCCCCCC(C=C)O
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

(3S)-1-Nonen-3-ol

CAS No.: 123878-29-5

Cat. No.: VC13836249

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

(3S)-1-Nonen-3-ol - 123878-29-5

Specification

CAS No. 123878-29-5
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name (3S)-non-1-en-3-ol
Standard InChI InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m1/s1
Standard InChI Key DWUPJMHAPOQKGJ-SECBINFHSA-N
Isomeric SMILES CCCCCC[C@@H](C=C)O
SMILES CCCCCCC(C=C)O
Canonical SMILES CCCCCCC(C=C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3S)-1-Nonen-3-ol (C9H18O\text{C}_9\text{H}_{18}\text{O}) belongs to the family of unsaturated aliphatic alcohols. Its structure features a hydroxyl group at the third carbon and a double bond between the first and second carbons, resulting in the IUPAC name non-1-en-3-ol. The (3S) configuration denotes the spatial arrangement around the chiral center at position three, which critically influences its biological activity and sensory properties . The compound’s InChI key (InChI=1/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m1/s1) confirms its stereochemistry and connectivity .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number21964-44-3
Molecular FormulaC9H18O\text{C}_9\text{H}_{18}\text{O}
Molar Mass142.24 g/mol
Stereochemical Notation(3S)
InChI KeyInChI=1/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m1/s1

Physicochemical Properties

Thermal and Physical Constants

(3S)-1-Nonen-3-ol is a colorless liquid with a boiling point of 192–194°C and a melting point estimated at −7°C . Its density (0.83 g/cm³) and refractive index (1.438–1.444) align with those of medium-chain alkenols. The compound’s vapor pressure at 25°C is 0.124 mmHg, indicating moderate volatility .

Table 2: Thermodynamic and Physical Data

PropertyValueSource
Boiling Point192–194°C
Melting Point−7°C (estimate)
Density (25°C)0.83 g/cm³
Refractive Index1.438–1.444
Vapor Pressure (25°C)0.124 mmHg
Flash Point84°C

Synthesis and Stereochemical Control

Industrial and Laboratory Routes

While specific protocols for (3S)-1-Nonen-3-ol are scarce in the provided literature, analogous syntheses of stereoenriched alkenols offer insights. For example, the lactonization of isocitric acid derivatives using methyl tetrahydrofuran (MeTHF) as a solvent enables precise control over stereochemistry . Dean–Stark distillation facilitates azeotropic removal of water, driving reactions to completion . A potential route for (3S)-1-Nonen-3-ol could involve:

  • Hydroxy-directed epoxidation of 1-nonene to introduce the hydroxyl group.

  • Chiral resolution via enzymatic catalysis or asymmetric hydrogenation to achieve the (3S) configuration.

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

(3S)-1-Nonen-3-ol is isolated from Petasites japonicus, a perennial herb native to East Asia . In this plant, it contributes to the characteristic sweet, earthy aroma, likely acting as an attractant for pollinators or a deterrent against herbivores . Biosynthetically, it arises from the oxidation of fatty acid precursors, possibly via lipoxygenase-mediated pathways.

Applications in Flavor, Fragrance, and Pharmaceuticals

Sensory Profile

The compound’s organoleptic properties—described as green, fatty, and metallic—make it valuable in perfumery and food flavoring. It is used in trace amounts (<0.1%) to enhance the complexity of floral and citrus compositions .

Pharmaceutical Relevance

Though direct pharmaceutical applications are undocumented, structurally similar alkenols exhibit antimicrobial and anti-inflammatory activities. For instance, hexylvinylcarbinol derivatives show promise as intermediates in antiviral drug synthesis .

Analytical Characterization

Spectroscopic and Chromatographic Methods

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (CDCl₃): Peaks at δ 1.29 (t, J=7.1J = 7.1 Hz, 3H), 4.24 (q, J=7.1J = 7.1 Hz, 2H), and 5.13 (d, J=8.3J = 8.3 Hz, 1H) correspond to ethyl, hydroxyl-adjacent, and olefinic protons, respectively .

  • 13C^{13}\text{C} NMR: Signals at δ 174.46 (carbonyl) and 76.38 (chiral center) confirm the alcohol and double bond .

Gas Chromatography (GC):

  • Retention Indices: On a DB-Wax polar column, Kovats’ RI is 1685 . Non-polar columns (e.g., HP-5) yield an RI of 1157 .

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